molecular formula C26H23ClN2O4S B2488348 N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866897-56-5

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2488348
CAS No.: 866897-56-5
M. Wt: 494.99
InChI Key: IERMUQAEHNKJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetically designed small molecule that integrates a quinoline-4-one core structure, a 3,4-dimethylbenzenesulfonyl moiety, and a chlorophenyl acetamide group. This specific molecular architecture, featuring the sulfonyl group, is characteristic of compounds investigated for their potential to modulate biological pathways . The structural framework of this compound suggests its primary research applications lie in medicinal chemistry and drug discovery, particularly as a key intermediate for synthesizing more complex molecules or as a candidate for biological screening against various therapeutic targets . Its core quinoline scaffold is a privileged structure in medicinal chemistry, often associated with a range of pharmacological activities. The presence of the 3,4-dimethylbenzenesulfonyl group is a significant feature, as sulfonylated compounds are frequently explored for their diverse biological activities and their role in molecular recognition processes . The mechanism of action for research compounds of this class is often multi-factorial, potentially involving non-covalent interactions with enzyme active sites; the carbonyl and sulfonyl groups can act as hydrogen bond acceptors, while the aromatic systems may engage in pi-stacking interactions. Researchers value this compound for its potential utility in developing novel protease inhibitors, kinase inhibitors, or other small-molecule therapeutics, leveraging its complex structure for high-affinity target engagement. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-16-4-11-23-22(12-16)26(31)24(34(32,33)21-10-5-17(2)18(3)13-21)14-29(23)15-25(30)28-20-8-6-19(27)7-9-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMUQAEHNKJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its complex structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can enhance the compound’s binding affinity to its targets, increasing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name / Identifier Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (Target) Quinolin-4-one - 3,4-dimethylbenzenesulfonyl (C8H9SO2) at position 3
- 6-methyl
- 4-chlorophenyl
~475 (estimated) Enhanced steric bulk from dimethylbenzenesulfonyl; potential improved metabolic stability
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolin-4-one - Benzenesulfonyl at position 3
- 6-ethyl
~461 (CAS: 866590-95-6) Ethyl group increases lipophilicity; simpler sulfonyl group may reduce steric hindrance
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 1,2-Dihydroquinolin-2-one - Sulfanyl (thioether) at position 3
- 4-phenyl
- 4-methylphenyl
434.94 Sulfanyl group offers redox sensitivity; dihydroquinoline core alters electronic properties
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide Acetamide (non-quinoline) - 4-Bromophenyl
- 4-chlorophenyl
~324 Simpler structure; halogenated aryl groups enhance halogen bonding potential

Substituent Effects on Bioactivity and Physicochemical Properties

  • Sulfonyl vs. Sulfanyl Groups : The target compound’s 3,4-dimethylbenzenesulfonyl group (electron-withdrawing) contrasts with the sulfanyl group in , which is more nucleophilic and prone to oxidation. This difference may influence target selectivity—sulfonyl groups often enhance binding to serine proteases or kinases, while thioethers may interact with metalloenzymes .
  • Chlorophenyl vs.
  • Alkyl Substituents (Methyl vs. Ethyl) : The 6-methyl group in the target compound may confer milder steric effects than the 6-ethyl group in , possibly allowing better accommodation in hydrophobic enzyme pockets.

Conformational and Crystallographic Insights

Evidence from crystallographic studies of analogous compounds (e.g., ) reveals that minor substituent changes significantly alter molecular conformation. For instance:

Biological Activity

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and overall therapeutic potential based on recent research findings.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Chlorophenyl group : Known for enhancing antimicrobial activity.
  • Dihydroquinoline moiety : Associated with various biological activities including anticancer and antimicrobial effects.
  • Sulfonamide functionality : Often linked to antibacterial properties and enzyme inhibition.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of similar compounds containing the quinoline and sulfonamide structures. For instance:

  • Compounds derived from 1,3,4-oxadiazole and piperidine exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM .
  • The sulfonamide group in these compounds has been shown to significantly enhance their antibacterial properties by interfering with bacterial folic acid synthesis.
CompoundBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate2.14
Compound BBacillus subtilisStrong0.63
Compound CE. coliWeak21.25

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease:

  • The synthesized compounds showed strong inhibitory effects against urease, which is crucial in treating conditions like kidney stones and urinary infections.
  • AChE inhibition is significant for developing treatments for neurodegenerative diseases such as Alzheimer's. The best-performing derivatives displayed IC50 values comparable to established inhibitors .
EnzymeCompoundInhibition TypeIC50 (µM)
UreaseCompound DStrong1.13
AChECompound EModerate6.28

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

  • Study on Quinoline Derivatives : A series of quinoline-based compounds were evaluated for their antibacterial and antifungal activities. Results indicated that modifications in the sulfonamide group significantly influenced the potency against various pathogens .
  • Research on Sulfonamide Compounds : Another study focused on the synthesis of new sulfonamide derivatives, revealing that compounds with a chlorophenyl group exhibited enhanced antibacterial activities compared to their non-chlorinated counterparts .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves a multi-step process:

  • Quinoline Core Formation : Friedländer synthesis via condensation of aniline derivatives with ketones under acidic/basic catalysis .
  • Functionalization : Sequential sulfonylation (introducing 3,4-dimethylbenzenesulfonyl) and acetamide coupling (N-(4-chlorophenyl) group) via nucleophilic substitution or condensation reactions .
  • Optimization : Key parameters include solvent polarity (e.g., dichloromethane for coupling steps), temperature (e.g., 273 K for carbodiimide-mediated amidation), and stoichiometric ratios (e.g., 1:1 for 4-aminoantipyrine derivatives) .
  • Yield Enhancement : Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., sulfonyl protons at δ 2.5–3.0 ppm, quinoline aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 520–550 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • X-ray Crystallography : Resolves conformational flexibility (e.g., dihedral angles between aromatic rings) .

Q. How should stability studies be designed under physiological conditions?

  • Buffer Systems : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
  • Degradation Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of sulfonyl or acetamide groups) over 24–72 hours .
  • Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Comparative Assays : Test the compound in parallel against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7) under standardized conditions .
  • Mechanistic Studies : Use caspase activation assays (apoptosis) and bacterial membrane disruption assays (MIC) to differentiate modes of action .
  • Dose-Response Analysis : Compare IC50 values (e.g., <50 µg/mL for antimicrobial activity vs. <10 µM for anticancer effects) .
Study TypeModel SystemKey FindingReference
AntimicrobialE. coliMIC = 45 µg/mL
AnticancerMCF-7 CellsIC50 = 8.2 µM (caspase-3 activation)

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s complex substituents?

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase or bacterial topoisomerase IV) using software like AutoDock .
  • Physicochemical Profiling : Measure logP (e.g., 3.5–4.0 via shake-flask method) and solubility to correlate lipophilicity with membrane permeability .

Q. What crystallographic techniques elucidate conformational flexibility and intermolecular interactions?

  • Single-Crystal X-ray Diffraction : Resolves torsional angles (e.g., 54.8°–77.5° between dichlorophenyl and pyrazolyl rings) and hydrogen-bonding networks (N–H⋯O, R_2$$^2(10) motifs) .
  • Polymorphism Screening : Use solvent evaporation (e.g., methylene chloride) to identify stable crystalline forms .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points (e.g., 473–475 K) and phase transitions .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
  • Bioavailability Metrics : Measure Cmax_{max} and AUC in rodent models via LC-MS/MS after oral/intravenous administration .
  • Metabolite Identification : Liver microsome assays detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Key Notes for Methodological Rigor

  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches .
  • Statistical Analysis : Apply ANOVA for bioactivity comparisons (p < 0.05) .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies (e.g., IACUC approval) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.